3-(3-Chloro-2,2-dimethylpropyl)thiophene
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Overview
Description
3-(3-Chloro-2,2-dimethylpropyl)thiophene is a chemical compound with the molecular formula C₉H₁₃ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,2-dimethylpropyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-chlorothiophene with 2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-(3-Chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-2,2-dimethylpropyl)thiophene
- 3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene
- 2,5-Dimethylthiophene
- 2,3,4-Trisubstituent thiophene derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C9H13ClS |
---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
3-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
QRKZJERSNCEMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)CCl |
Origin of Product |
United States |
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